

An In-depth Technical Guide to the Pharmacological Profile of Lonazolac Calcium

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Compound of Interest

Compound Name: Lonazolac

Cat. No.: B1214889

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Lonazolac calcium is a non-steroidal anti-inflammatory drug (NSAID) recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] Chemically, it is the calcium salt of [3-(p-chlorophenyl)-1-phenylpyrazole-4]-acetic acid.[4] This guide provides a comprehensive overview of its pharmacological profile, intended for researchers, scientists, and professionals in drug development.

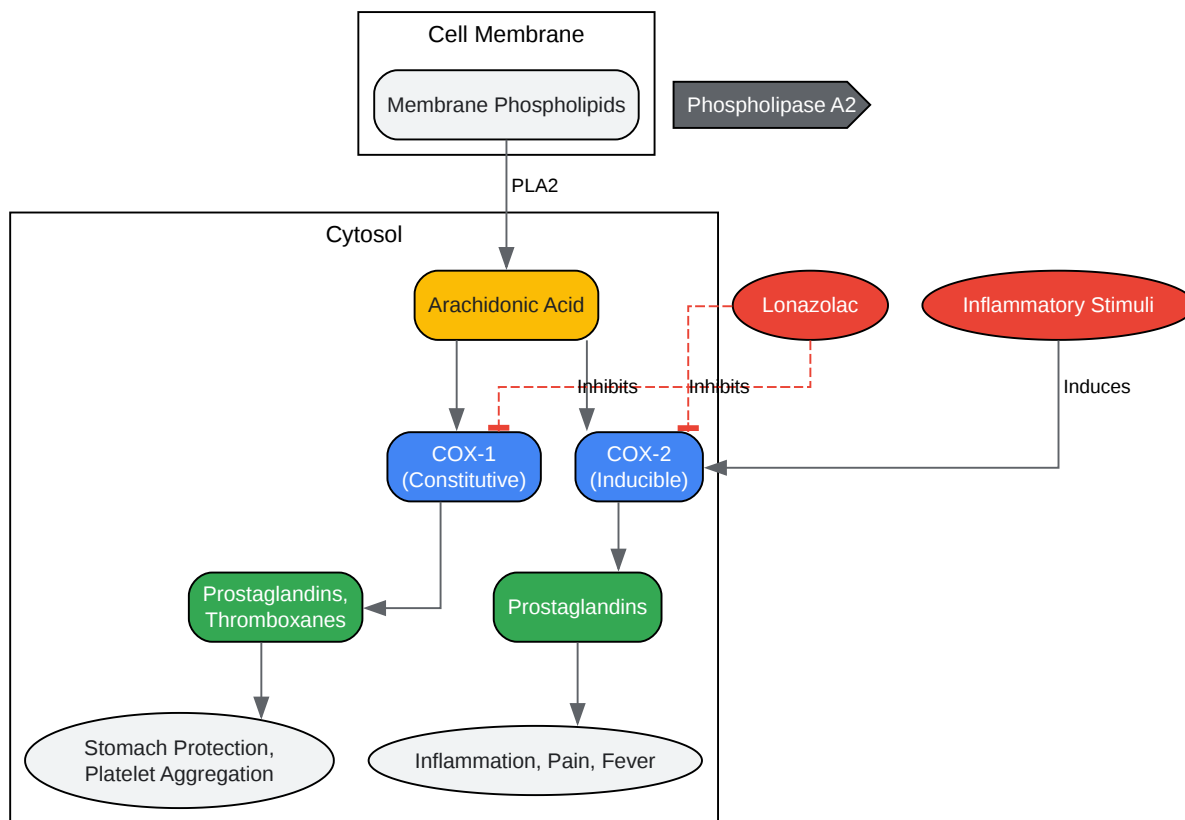
Physicochemical Properties

Lonazolac is a monocarboxylic acid, specifically an acetic acid derivative with a 3-(4-chlorophenyl)-1-phenylpyrazol-4-yl group.[5] The calcium salt form is slightly soluble in water. A comparison of its physical parameters with other NSAIDs like indomethacin and diclofenac indicates a good absorption profile in humans, partly due to its permeability coefficient.

Property	Value	Reference
Lonazolac (Parent Compound)		
Molecular Formula	C17H13ClN2O2	
Molecular Weight	312.75 g/mol	
pKa	4.3	
Melting Point	150-151°C	
Lonazolac Calcium Salt		
Molecular Formula	C34H24CaCl2N4O4	
Molecular Weight	663.56 g/mol	
Melting Point	270-290°C (with decomposition)	

Mechanism of Action

The primary mechanism of action for **Lonazolac**, consistent with other NSAIDs, is the inhibition of prostaglandin synthesis. It achieves this by blocking the activity of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandin precursors. This inhibition of prostaglandin synthesis is the basis for its analgesic, antipyretic, and anti-inflammatory effects.



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Mechanism of Action of **Lonazolac**.

Pharmacodynamics

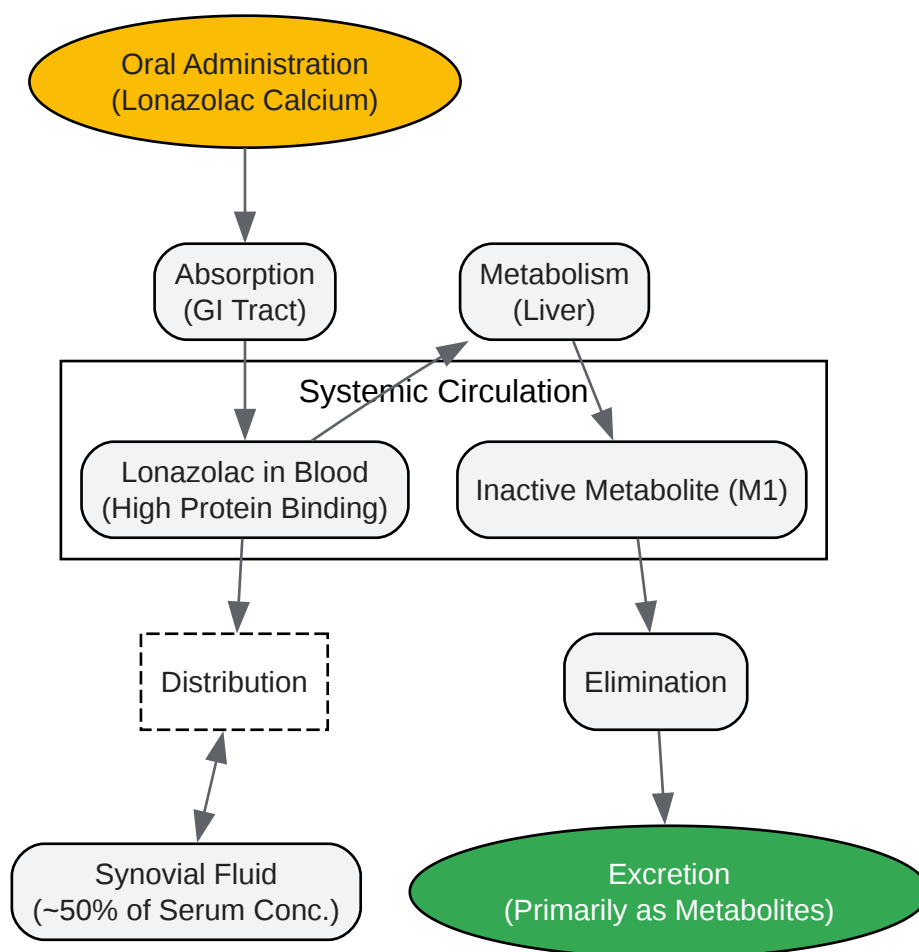
Lonazolac exhibits dose-dependent anti-inflammatory effects. Clinical studies on experimentally induced acute dermatitis in humans have shown its efficacy in reducing both inflammatory erythema and edema. Its effects on skin inflammation are considered superior to some comparable anti-inflammatory drugs. Research on **Lonazolac** analogues has also focused on developing compounds with higher selectivity for COX-2, aiming to reduce gastrointestinal side effects associated with COX-1 inhibition.

Pharmacokinetics

The pharmacokinetics of **Lonazolac** calcium have been studied in various populations, including young healthy volunteers, elderly patients, and patients with renal impairment.

Absorption, Distribution, Metabolism, and Elimination (ADME)

- Absorption: **Lonazolac** is well absorbed after oral administration. The onset of action is typically within 30 to 60 minutes.
- Distribution: Like many NSAIDs, **Lonazolac** is highly bound to plasma proteins, which restricts its distribution primarily to extracellular spaces. Its apparent volume of distribution is generally low. Concentrations in synovial fluid are about half of those found in serum.
- Metabolism: The drug is metabolized in the liver, with its main serum metabolite being M1, which is pharmacologically inactive.
- Elimination: **Lonazolac** and its M1 metabolite typically show a biphasic elimination pattern. Renal excretion of the unchanged drug is minimal. While some accumulation of the inactive M1 metabolite can occur in elderly patients and those with renal impairment, **Lonazolac** itself does not tend to accumulate upon multiple dosing due to a rapid initial elimination phase. No **Lonazolac** is found in breast milk, though some of its inactive metabolite is transferred.



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Pharmacokinetic Profile of **Lonazolac**.

Pharmacokinetic Parameters

Parameter	Population	Value	Reference
Terminal Half-Life ($t_{1/2}$)	Young Volunteers	~6 hours	
	Elderly Patients	~12 hours	

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining the inhibitory activity of **Lonazolac** and its analogues against COX-1 and COX-2 isoforms.

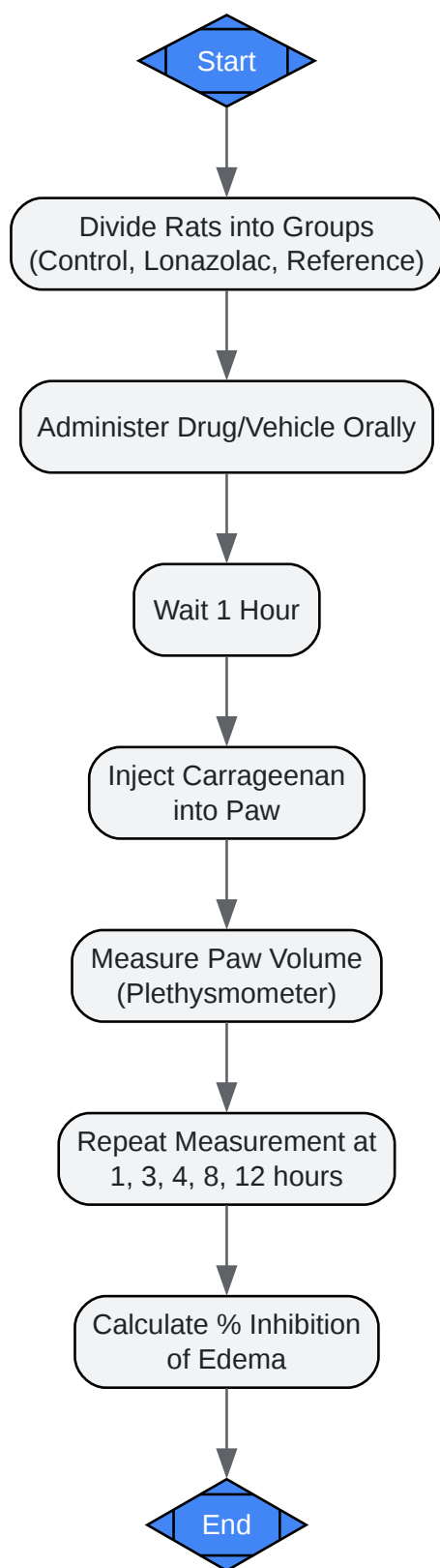
- Objective: To measure the concentration of the drug required to inhibit 50% of the enzyme's activity (IC₅₀).
- Methodology:
 - Human recombinant COX-1 and COX-2 enzymes are used.
 - The drug (e.g., **Lonazolac**, analogues, or reference compounds like celecoxib) is incubated with the enzyme.
 - Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
 - The enzymatic activity is measured, often by quantifying the production of prostaglandin E₂ (PGE₂) using an enzyme immunoassay (EIA).
 - A dose-response curve is generated to calculate the IC₅₀ values for each COX isoform.
 - The COX-2 selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of a compound.

- Objective: To assess the ability of **Lonazolac** to reduce acute inflammation in an animal model.
- Methodology:
 - A group of rats is administered the test compound (**Lonazolac**) or a reference drug (e.g., indomethacin, celecoxib) orally at a specific dose (e.g., 100 mg/kg). A control group receives only the vehicle.
 - After a set period (e.g., 1 hour), inflammation is induced by injecting a small amount of carrageenan solution into the sub-plantar tissue of one of the hind paws.

- The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 3, 4, 8, and 12 hours) using a plethysmometer.
- The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = $[(W_c - W_t) / W_c] \times 100$, where W_c is the mean paw volume increase in the control group and W_t is the mean increase in the treated group.



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